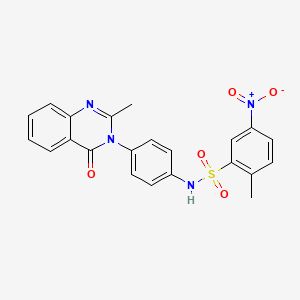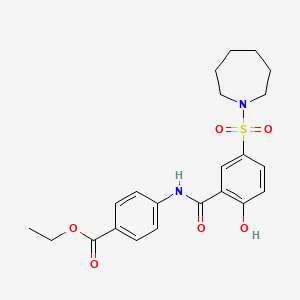
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate, also known as EAB, is a chemical compound that has been studied for its potential use in scientific research.
科学的研究の応用
Synthesis and Characterization of Azo Polymers
A study on the synthesis and in vitro biodegradation of poly(ether-ester) azo polymers designed for colon targeting highlights the importance of such compounds in developing drug delivery systems. These polymers, which contain azo groups similar to the functional group in the compound of interest, were assessed for their potential in colon-specific drug release materials due to their satisfactory degradation by azoreductase present in the rat caecum (Samyn et al., 1995).
Photochemical Transformations for Protecting Groups
The exploration of aromatic azides as photosensitive protecting groups in synthetic chemistry, including their potential in photolysis to yield various compounds, suggests a role for similar azo and azide compounds in facilitating synthetic transformations. This application is particularly relevant for the synthesis of complex organic molecules, where precise control over the protection and deprotection of functional groups is critical (Barton et al., 1971).
Gastroprotective Activity
Research on compounds like ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate demonstrates significant gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. This study illustrates the potential medicinal applications of benzamide derivatives in treating gastrointestinal disorders. The mechanism behind the gastroprotective effect may involve antioxidant activity, increased gastric wall mucus, and modulation of specific protein expressions (Halabi et al., 2014).
Synthesis of Aromatic Polyimides
The synthesis and characterization of novel aromatic polyimides using different diamines, including those derived from ethyl-4-amino benzoate, highlight the role of such compounds in creating materials with desirable thermal and solvent resistance properties. These materials are valuable in various high-performance applications, ranging from electronics to aerospace industries (Butt et al., 2005).
特性
IUPAC Name |
ethyl 4-[[5-(azepan-1-ylsulfonyl)-2-hydroxybenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-2-30-22(27)16-7-9-17(10-8-16)23-21(26)19-15-18(11-12-20(19)25)31(28,29)24-13-5-3-4-6-14-24/h7-12,15,25H,2-6,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHWDZHXYBTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)

![(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B2969127.png)
![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)
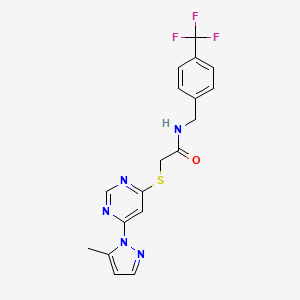
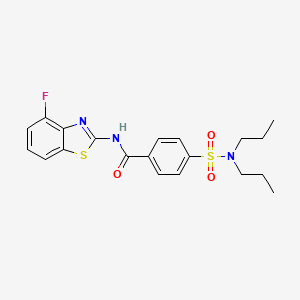
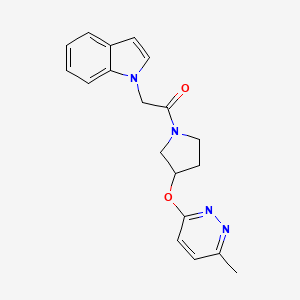
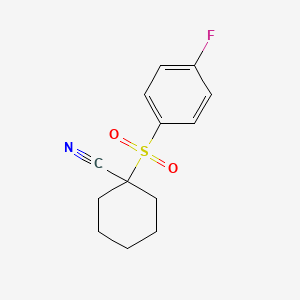

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)
![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)
![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)
